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ethyl 2-[(methylsulfonyl)amino]benzoate

Cat. No.: B5552180
M. Wt: 243.28 g/mol
InChI Key: ILQPXAAMGKTIPN-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoate (B1203000) Ester and Sulfonamide Frameworks

Ethyl 2-[(methylsulfonyl)amino]benzoate is a molecule that incorporates the structural features of both substituted benzoate esters and sulfonamides. The benzoate ester moiety, characterized by the ethyl ester of a benzoic acid core, is a common scaffold in organic chemistry. organic-chemistry.org The substitution at the ortho position of the benzene (B151609) ring with a methylsulfonylamino group introduces the key characteristics of a sulfonamide.

Substituted benzoate esters are a broad class of compounds with diverse applications, valued for their chemical stability and reactivity. organic-chemistry.org The nature and position of the substituents on the benzene ring can significantly influence the electronic and steric properties of the ester, thereby tuning its reactivity and potential applications. smolecule.comnih.gov

The sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, forming the basis of a wide array of therapeutic agents. wikipedia.orgopenaccesspub.orgebsco.com This functional group is known to engage in specific biological interactions, often acting as an inhibitor of various enzymes. wikipedia.org The incorporation of a sulfonamide group into the ethyl anthranilate framework in this compound is therefore a rational design strategy to create molecules with potential biological activity.

Historical Development and Evolution of Related Anthranilate Derivatives

The study of anthranilic acid and its derivatives has a rich history. Anthranilic acid, or 2-aminobenzoic acid, is a naturally occurring substance and a versatile precursor in the synthesis of a wide range of compounds, including pharmaceuticals and fragrances. ebsco.comresearchgate.net Its ester, ethyl anthranilate, is known for its characteristic grape-like aroma and has been used in the flavor and fragrance industry. chemimpex.com

The development of sulfonamide drugs in the 1930s marked a turning point in medicine, providing the first effective systemic antibacterial agents. wikipedia.orgebsco.comresearchgate.nethuvepharma.com The initial discovery of Prontosil, a sulfonamide-containing dye, and its subsequent breakdown in the body to the active antibacterial agent, sulfanilamide, opened the door to the synthesis of thousands of sulfonamide derivatives with improved efficacy and a broader spectrum of activity. openaccesspub.orghuvepharma.com This historical success has cemented the sulfonamide moiety as a privileged scaffold in drug discovery.

The convergence of these two historical streams of chemical research—the versatile chemistry of anthranilates and the proven biological significance of sulfonamides—has led to the exploration of N-sulfonylated anthranilic acid derivatives as a promising area for new discoveries.

Overview of Current Research Trajectories for this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research on closely related N-sulfonylated anthranilate derivatives provides a clear indication of its potential research trajectories. Current investigations into this class of compounds are primarily centered on their biological activities.

Studies on various 4-substituted benzenesulfonamides of anthranilic acid have revealed selective antifungal and antioxidative properties. nih.govwikipedia.org For instance, certain derivatives have shown inhibitory activity against Candida albicans. nih.govwikipedia.org Furthermore, some N-sulfonyl anthranilic acids have demonstrated potent anti-inflammatory properties, in some cases exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. nih.govresearchgate.net These findings suggest that this compound could be a candidate for similar biological screenings.

The synthesis of N-sulfonylated anthranilic acids is also an active area of research, with modern catalytic methods, such as iridium(III)-catalyzed C-H amidation of benzoic acids, being developed to create these structures efficiently. nih.govresearchgate.net These synthetic advancements pave the way for the generation of libraries of related compounds for further investigation.

Rationale for In-Depth Academic Investigation of this compound

The rationale for a thorough academic investigation of this compound is multifaceted. Firstly, its hybrid structure, combining a benzoate ester and a sulfonamide, presents a unique chemical entity with the potential for novel physicochemical properties and biological activities. The exploration of such hybrid molecules is a key strategy in modern medicinal chemistry for the development of new therapeutic agents. openaccesspub.orgresearchgate.net

Secondly, the established biological significance of both parent scaffolds provides a strong foundation for hypothesizing potential applications. The anti-inflammatory, antifungal, and cytotoxic activities observed in closely related N-sulfonylated anthranilates strongly suggest that this compound warrants investigation for similar properties. nih.govwikipedia.orgnih.govresearchgate.net

Thirdly, the availability of modern synthetic methods allows for the efficient preparation of this compound and its analogs, facilitating systematic structure-activity relationship (SAR) studies. nih.gov Understanding how modifications to the methylsulfonyl group or the ethyl ester affect biological activity could lead to the design of more potent and selective compounds.

Finally, a detailed study of its chemical properties, including its reactivity and stability, would contribute valuable knowledge to the broader fields of organic and medicinal chemistry. The data generated would be a valuable addition to the collective understanding of substituted benzoate esters and sulfonamide derivatives.

Chemical Compound Data

Compound Name
This compound
Ethyl anthranilate
Sulfanilamide
Ibuprofen
Prontosil

Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular Formula C₁₀H₁₃NO₄S
Molecular Weight 243.28 g/mol
XLogP3 1.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 4
Exact Mass 243.05655 g/mol
Monoisotopic Mass 243.05655 g/mol
Topological Polar Surface Area 87.8 Ų
Heavy Atom Count 16
Complexity 309

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4S B5552180 ethyl 2-[(methylsulfonyl)amino]benzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(methanesulfonamido)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-6-4-5-7-9(8)11-16(2,13)14/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQPXAAMGKTIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Methylsulfonyl Amino Benzoate and Its Analogues

Established Synthetic Pathways for Ethyl 2-[(methylsulfonyl)amino]benzoate

The traditional synthesis of this compound is typically achieved through one of two primary sequences: the esterification of 2-[(methylsulfonyl)amino]benzoic acid or the sulfonylation of ethyl 2-aminobenzoate (B8764639) (ethyl anthranilate).

The formation of the ethyl ester group is a fundamental reaction in organic synthesis. For the preparation of this compound, this involves the reaction of the corresponding carboxylic acid, 2-[(methylsulfonyl)amino]benzoic acid, with ethanol (B145695).

The most common method is Fischer-Speier esterification, which utilizes an acid catalyst to accelerate the reaction between the carboxylic acid and an excess of alcohol, typically under reflux conditions. Concentrated sulfuric acid is a conventional catalyst for this process. prepchem.comlibretexts.orgsiliconeoil.com.cn The reaction is an equilibrium process, and using a large excess of the alcohol (which also serves as the solvent) helps to drive the reaction towards the product side, in accordance with Le Châtelier's Principle. libretexts.org

A typical procedure involves heating a suspension of the carboxylic acid in ethanol with a catalytic amount of sulfuric acid for an extended period. prepchem.com For instance, the synthesis of a similar compound, methyl 2-[(2,3-dimethylphenyl)amino]benzoate, was achieved by refluxing the parent acid in methanol (B129727) with concentrated sulfuric acid, yielding the methyl ester in 86% yield after recrystallization. prepchem.com The product is then isolated by cooling the mixture, allowing the ester to crystallize, or by neutralizing the acid catalyst and extracting the product. libretexts.org

Table 1: Representative Conditions for Acid-Catalyzed Esterification
Starting MaterialAlcoholCatalystConditionsYieldReference
2-[(2,3-dimethylphenyl) amino]benzoic acidMethanolH₂SO₄Reflux, 2 days86% prepchem.com
p-aminobenzoic acidEthanolH₂SO₄RefluxNot specified libretexts.org
Anthranilic acidEthanolH₂SO₄ or HClNot specifiedNot specified siliconeoil.com.cn

The alternative and perhaps more common route involves creating the sulfonamide bond by reacting a suitable amine with a sulfonyl chloride. In this case, ethyl 2-aminobenzoate (ethyl anthranilate) is reacted with methanesulfonyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.

Pyridine is a classic choice for both solvent and base in this transformation. Other tertiary amines, such as triethylamine, in an inert solvent like dichloromethane (B109758) or toluene, are also frequently used. The selection of the base and solvent is crucial for achieving high yields and preventing side reactions.

The synthesis of related sulfonamides often involves the dropwise addition of the sulfonylating agent (e.g., chlorosulfonic acid or a specific sulfonyl chloride) to a cooled solution of the amine. google.com For example, in the synthesis of 2-amino-sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester, a chlorosulfonation reaction is carried out at temperatures between -10°C and 0°C. google.com After the sulfonylation, the product is typically isolated through aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.

Table 2: Typical Conditions for Sulfonylation Reactions
SubstrateSulfonylating AgentBase/SolventTemperatureKey FeatureReference
Sulfonamide methyl tolueneChlorosulfonic acidOrganic solvents-10°C to 0°CSubsequent ammonolysis google.com
2-methoxy-4-acetaminomethyl benzoate (B1203000)Chlorosulfonic acidNot specified6-9 hours reactionMole ratio of 1:(5-8) google.com

Novel and Optimized Synthetic Routes

Recent advancements in chemical synthesis have focused on developing more efficient, safer, and environmentally friendly methods. These principles have been applied to the synthesis of sulfonamides and their precursors.

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. orientjchem.org In the context of synthesizing this compound, this can be achieved in several ways:

Alternative Catalysts: Replacing strong mineral acids like sulfuric acid in esterification with solid acid catalysts or enzymes can reduce corrosive waste. Enzymatic esterification using microbially derived enzymes in the presence of an alcohol offers a green alternative for producing aromatic esters like ethyl anthranilate. google.com

Safer Solvents: Traditional syntheses often use volatile and hazardous organic solvents. The use of aqueous ethanol or other greener solvent systems is a key area of research. For instance, a method for the selective reduction of aromatic nitro compounds to amines has been developed using indium metal in aqueous ethanol, which is considered environmentally benign. orgsyn.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can involve exploring different starting materials to shorten the synthesis and reduce waste, such as using phthalic anhydride (B1165640) instead of the more controlled substance anthranilic acid to produce ethyl anthranilate. siliconeoil.com.cn

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous intermediates at any given time, and greater scalability. researchgate.netmdpi.com

This technology is particularly well-suited for energetic or hazardous reactions like diazotization and chlorosulfonation. An efficient continuous-flow process for the synthesis of methyl 2-(chlorosulfonyl)benzoate, a key precursor for related sulfonamides, has been described. researchgate.net This method significantly reduces side reactions and allows for a high throughput. researchgate.net Similarly, a two-step continuous-flow device for diazotization and methanethiolation greatly shortened the residence time and increased the product yield compared to the batch process. researchgate.net The application of continuous stirred-tank reactors (CSTRs) has been demonstrated for the scalable and safe production of aryl sulfonyl chlorides, which are direct precursors to sulfonamides. mdpi.com Such systems could be readily adapted for the large-scale, automated synthesis of this compound.

Chemo- and regioselectivity are critical for the efficient synthesis of complex molecules, ensuring that reactions occur at the desired functional group and position.

Chemoselectivity: In the synthesis of this compound from ethyl anthranilate, the key challenge is the chemoselective sulfonylation of the amino group in the presence of the ethyl ester. The nucleophilic amino group is significantly more reactive towards the electrophilic methanesulfonyl chloride than the ester group, allowing for a highly selective reaction under standard conditions with a non-nucleophilic base.

Regioselectivity: For the target molecule, the starting material (ethyl anthranilate) already has the substituents in the desired ortho arrangement. However, in the synthesis of more complex analogues, controlling the position of substitution on the benzene (B151609) ring is crucial. The synthesis of novel imidazolidin-2-ones, for example, demonstrates excellent regioselectivity achieved by carefully controlling the amount of acid catalyst. mdpi.com Similarly, the regioselective synthesis of thioamide derivatives has been achieved through specific reaction pathways. researchgate.net These principles of controlling reaction conditions to direct the outcome are fundamental to creating specific isomers of substituted benzoates and their analogues.

Synthesis of Key Precursors and Intermediates

Synthesis of Ethyl 2-aminobenzoate

Ethyl 2-aminobenzoate, also known as ethyl anthranilate, is a crucial intermediate. There are two primary, well-established methods for its preparation: the reduction of ethyl 2-nitrobenzoate (B253500) and the direct esterification of 2-aminobenzoic acid.

One common laboratory-scale method involves the catalytic hydrogenation of ethyl 2-nitrobenzoate. In a typical procedure, ethyl 2-nitrobenzoate is dissolved in ethanol and subjected to hydrogenation over a platinum oxide catalyst. nih.gov This method is highly efficient, often providing near-quantitative yields in a short reaction time. nih.gov

An alternative reduction method utilizes indium metal in an aqueous ethanol solution containing ammonium (B1175870) chloride. This approach is noted for its selectivity and use of environmentally benign reagents. The reaction involves heating the mixture at reflux, followed by extraction and purification to yield ethyl 4-aminobenzoate (B8803810), with the principle being applicable to the ortho-isomer as well.

The direct esterification of p-aminobenzoic acid is another viable route, which can be adapted for the ortho isomer. One method involves dissolving p-aminobenzoic acid in absolute ethanol and using thionyl chloride as both a catalyst and a dehydrating agent. The reaction proceeds by slowly adding thionyl chloride at a controlled temperature, followed by a period of reflux. The product is then isolated by filtration and neutralization. This process is valued for its rapid reaction speed and high purity of the resulting product.

The following table summarizes various synthetic methods for aminobenzoate esters.

Interactive Data Table: Synthesis of Aminobenzoate Esters

Starting Material Reagents Solvent Key Conditions Product Yield (%) Reference
Ethyl p-nitrobenzoate H₂, Platinum oxide 95% Ethanol Catalytic hydrogenation Ethyl p-aminobenzoate 91-100 nih.gov
Ethyl 4-nitrobenzoate Indium, NH₄Cl Ethanol/Water Reflux Ethyl 4-aminobenzoate 90
p-Aminobenzoic acid Thionyl chloride Absolute Ethanol 8-14°C then reflux Ethyl p-aminobenzoate 95.8

Routes to Substituted Anilines and Benzoic Acids

The synthesis of analogues of this compound requires access to a variety of substituted anilines and benzoic acids. Numerous methods have been developed to produce these important building blocks.

Substituted Anilines: Modern synthetic methods offer diverse approaches to aniline (B41778) derivatives.

From Cyclohexanones: A practical synthesis of anilines involves the reaction of cyclohexanones with a nitrogen source like ammonium acetate (B1210297) under non-aerobic conditions, using a palladium on carbon (Pd/C) and ethylene (B1197577) system. This method is advantageous as it tolerates a variety of substituents on the starting cyclohexanone.

Three-Component Reactions: Gold-catalyzed three-component reactions of aminoacetoaldehyde acetal (B89532) and two different alkynes provide a modular approach to a variety of substituted anilines. Another three-component method involves the cyclo-condensation/aromatization of in situ generated imines from acetone (B3395972) with 1,3-diketones.

From Cyclohexenones: 2-Benzyl-N-substituted anilines can be synthesized from (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines through an imine condensation–isoaromatization process without the need for a catalyst.

Substituted Benzoic Acids: The synthesis of substituted benzoic acids is often achieved through the oxidation of corresponding substituted alkylbenzenes.

Liquid Phase Oxidation: A common industrial method involves the liquid-phase oxidation of a substituted alkylbenzene using an oxygen-containing gas. This reaction is typically performed in an aromatic halohydrocarbon or organic acid solvent, catalyzed by a composite catalyst containing cobalt, manganese, or nickel salts and a bromide.

Directed Ortho-Metalation: For specific regioselectivity, directed ortho-metalation of unprotected benzoic acids can be employed. Using reagents like s-BuLi/TMEDA allows for deprotonation specifically at the position ortho to the carboxylate group, enabling the synthesis of 3-substituted 2-methoxybenzoic acids.

Oxidation of Benzylic Positions: A powerful and general method is the oxidation of any alkyl group on a benzene ring that has at least one benzylic proton. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification, can convert a variety of substituted toluenes and other alkylbenzenes into the corresponding benzoic acids.

Purification and Isolation Strategies for this compound

The purification and isolation of the final product, this compound, and its analogues are critical steps to ensure high purity. The primary methods employed are column chromatography and recrystallization.

Column Chromatography: Silica (B1680970) gel column chromatography is a widely used technique for purifying sulfonamide derivatives. The choice of eluent is crucial for effective separation. For compounds with similar polarity, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is common.

In the purification of a related benzodiazepinone derived from ethyl 2-aminobenzoate, the crude product was purified by column chromatography on silica gel using an eluent of 40% ethyl acetate in hexane.

Another example involves the purification of ethyl 2-[(azidocarbonyl)amino]benzoate, where the residue was purified by column chromatography with an ethyl acetate-hexane mixture in a 1:9 volume ratio.

Recrystallization: Recrystallization is an effective method for purifying solid compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

For the precursor ethyl p-aminobenzoate, recrystallization from ether or alcohol is a standard procedure to obtain a product with a sharp melting point. nih.gov

In a synthesis of ethyl 4-aminobenzoate, the final purification step involved dissolving the crude product in dichloromethane, concentrating the solution, adding hexane, and allowing the product to crystallize upon cooling.

The selection of the purification strategy depends on the physical state of the product (solid or oil) and the nature of the impurities present after the reaction. A combination of these techniques is often employed to achieve high analytical purity. For instance, after an initial workup involving extraction and solvent removal, the resulting crude material might first be passed through a silica gel column, and the fractions containing the pure product can be combined and further purified by recrystallization.

Mechanistic Investigations of Reactions Involving Ethyl 2 Methylsulfonyl Amino Benzoate

Elucidation of Reaction Mechanisms for Functional Group Transformations

The bifunctional nature of ethyl 2-[(methylsulfonyl)amino]benzoate allows for a variety of chemical transformations at its distinct reactive centers: the ester moiety and the sulfonamide nitrogen.

Nucleophilic Acyl Substitution at the Ester Moiety

The ethyl ester group of the target molecule is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the chemistry of carboxylic acid derivatives. This two-step addition-elimination mechanism is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the ethoxide leaving group to yield a new carbonyl compound. nih.gov

A common example of this reaction is hydrolysis, which can be catalyzed by either acid or base. nih.gov

Base-Promoted Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The reaction is practically irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the expelled ethoxide, forming a carboxylate salt. orientjchem.orgmdpi.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile. This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the hydrolysis products. orientjchem.org

The reactivity of the ester can be influenced by the neighboring sulfonamide group. In a study of the hydrolysis of 2-aminobenzoate (B8764639) esters, the neighboring amino group was found to provide intramolecular general base catalysis, leading to a 50- to 100-fold rate enhancement compared to the corresponding para-substituted esters. iaea.org A similar intramolecular catalytic effect could be envisaged for this compound, where the sulfonamide nitrogen, depending on the reaction conditions, could act as an internal base.

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in this compound can also participate in various reactions, most notably N-alkylation. The acidity of the sulfonamide proton makes this site amenable to deprotonation by a suitable base, generating a nucleophilic anion that can react with alkylating agents. sielc.com

The N-alkylation of sulfonamides is a well-established transformation and can be achieved using various alkylating agents in the presence of a base. For instance, the alkylation of 2-aminothiazole (B372263) sulfonamides was successfully carried out using alkyl halides in the presence of calcium hydride in dimethylformamide (DMF). sielc.com This suggests that this compound could undergo similar reactions to introduce substituents on the sulfonamide nitrogen. The choice of base and solvent is critical to the success of these reactions, preventing side reactions such as O-alkylation of the ester. The N-alkylation of arylsulfonamides has been explored as a strategy to modulate the biological activity of molecules, for example, in the design of selective 5-HT7 receptor ligands.

Reaction Kinetics and Thermodynamic Profiles

A detailed kinetic study on the hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate (ASB) to form saccharin (B28170) has been reported. orientjchem.org The reaction was found to follow pseudo-first-order kinetics and is catalyzed by acid. The observed rate constant, kobs, increases with both temperature and pH. orientjchem.org The dependence of the rate constant on hydroxide ion concentration is described by the equation:

kobs = k1[OH-] = [(2.52 ± 0.9) x 1016 exp(-20.2 ± 1 kcal·mol-1/RT)] [OH-] s-1. orientjchem.org

This data allows for the calculation of the reaction's activation energy and pre-exponential factor, providing a thermodynamic profile for the transformation.

Interactive Data Table: Kinetic Data for the Cyclization of Ethyl 2-(aminosulfonyl)benzoate orientjchem.org

Temperature (K) pH kobs (s-1)
296.2 5.2 - 9.5 Data varies with pH
310.2 5.2 - 9.5 Data varies with pH
322.2 5.2 - 9.5 Data varies with pH

Note: The original data provides a range of kobs values dependent on the specific pH within the stated range.

The hydrolysis of ethyl benzoate (B1203000) has also been the subject of kinetic investigations. Studies in methanol-water mixtures have shown that the rate of base-catalyzed hydrolysis decreases with the addition of the organic co-solvent and increases with temperature. These studies allow for the determination of activation parameters such as the isocomposition activation energy (Ec) and the isodielectric activation energy (ED), as well as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG*) of activation.

Catalytic Pathways Influenced by or Utilizing this compound

This compound and its derivatives can participate in or be influenced by various catalytic pathways. For instance, the intramolecular cyclization of related amino esters to form benzodiazepines has been shown to be catalyzed by transition metal chlorides. In one study, the cyclization of an amino ester derived from ethyl anthranilate was successfully achieved by heating in DMF in the presence of fused ferric chloride (FeCl3), affording the corresponding benzodiazepinone in good yield. This suggests that this compound could undergo similar metal-catalyzed cyclization reactions, potentially leading to the formation of novel heterocyclic structures.

Furthermore, Brønsted acids have been shown to be effective catalysts for the cyclization of 2-amino anilines with β-diketones to form benzimidazoles. This type of catalysis could potentially be applied to reactions involving this compound, where the amino group, once deprotected from the sulfonyl group, could participate in acid-catalyzed cyclization reactions.

Solvent Effects and Reaction Environment Impact on Reactivity

The choice of solvent can have a profound impact on the rate and mechanism of a chemical reaction. Solvent properties such as polarity, proticity, and hydrogen-bonding ability can stabilize or destabilize reactants, transition states, and products to varying degrees, thereby altering the reaction's kinetic and thermodynamic parameters.

For nucleophilic substitution reactions, an increase in solvent polarity generally leads to a faster reaction rate for SN1 mechanisms, as it stabilizes the charged carbocation intermediate. Conversely, for SN2 reactions, increasing solvent polarity can sometimes slow down the reaction by stabilizing the nucleophile, making it less reactive. In the context of reactions involving this compound, the solvent can influence both the nucleophilic acyl substitution at the ester and reactions at the sulfonamide nitrogen.

Studies on the aromatic nucleophilic substitution (SNAr) reactions of substituted anilines have shown that the rate constant can be significantly affected by the composition of the solvent mixture, such as methanol-dimethyl sulfoxide (B87167) (MeOH-Me2SO). The rate of reaction was observed to increase with the solvent's polarity/polarizability (π*) and hydrogen-bond basicity (β) parameters, while it decreased with the hydrogen-bond acidity (α) parameter. This is attributed to the differential solvation of the reactants and the transition state. A protic solvent like methanol (B129727) can hydrogen bond with the aniline (B41778) nucleophile, reducing its nucleophilicity and slowing the reaction, whereas a dipolar aprotic solvent like Me2SO can enhance the reactivity of the nucleophile. Similar solvent effects would be expected to play a crucial role in modulating the reactivity of this compound in its various transformations.

Computational and Theoretical Studies of Ethyl 2 Methylsulfonyl Amino Benzoate

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations provide a foundational understanding of the electronic environment of ethyl 2-[(methylsulfonyl)amino]benzoate, detailing the distribution of electrons and the nature of its chemical bonds.

Density Functional Theory (DFT) Applications

While specific Density Functional Theory (DFT) studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of DFT are widely applied to analyze related benzenesulfonamide (B165840) derivatives. These studies typically involve the calculation of molecular orbital energies, electron density distribution, and the electrostatic potential. For analogous sulfonamides, DFT calculations have been used to elucidate the electronic effects of substituents on the benzene (B151609) ring and the sulfonamide group, which are crucial in determining the molecule's reactivity and interaction with biological targets. The geometry of the molecule, including bond lengths and angles, is optimized to find the lowest energy conformation, providing a clear picture of its three-dimensional structure.

HOMO-LUMO Analysis and Global Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity.

Below is an interactive table showcasing typical global reactivity descriptors that would be calculated from a HOMO-LUMO analysis.

DescriptorFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The power of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic character of a species.

These descriptors are crucial in quantitative structure-activity relationship (QSAR) studies to predict the biological activities of novel compounds. ekb.eg

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. This is often visualized using a potential energy surface.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time, providing insights into its interactions with its environment, such as a solvent or a biological macromolecule. nih.govnih.govresearchgate.net MD simulations on sulfonamides have been used to study their binding modes to enzymes and their behavior in aqueous solutions. peerj.com

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that stabilize the molecule within a binding site. nih.gov For this compound, MD simulations could elucidate how the ethyl ester and the sulfonamide groups participate in interactions, which is vital for designing derivatives with improved binding affinity.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.govmdpi.comresearchgate.net While specific SAR studies on this compound are limited, extensive research on benzenesulfonamide and anthranilate derivatives provides a valuable framework. peerj.comsums.ac.irresearchgate.netnih.gov

SAR studies on related sulfonamides have shown that modifications at various positions can significantly impact activity. For instance, the nature and position of substituents on the aromatic ring can influence potency and selectivity. nih.gov Similarly, altering the alkyl group on the sulfonamide nitrogen or modifying the ester group could lead to derivatives with different pharmacological profiles.

The following table outlines potential modification sites on this compound and the hypothetical impact on activity based on general SAR principles for sulfonamides.

Modification SiteType of ModificationPotential Impact on Activity
Aromatic Ring Introduction of electron-withdrawing or -donating groupsAlter electronic properties, influencing binding affinity and pharmacokinetic properties.
Sulfonamide Nitrogen Variation of the alkyl group (e.g., replacing methyl with a larger group)May affect steric hindrance and hydrogen bonding capacity.
Ester Group Hydrolysis to carboxylic acid or conversion to other esters/amidesCan change solubility, cell permeability, and interaction with target proteins.

QSAR models often use descriptors like those in the HOMO-LUMO analysis to build mathematical models that predict the activity of new derivatives. ekb.egphyschemres.org

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often employing machine learning and computational chemistry, is used to forecast the reactivity and selectivity of chemical compounds. chemrxiv.orgfrontiersin.orgnih.govoptibrium.comfrontiersin.org These models can predict sites of metabolism, potential toxicity, and reaction outcomes. For sulfonamides, predictive models have been developed to understand their reactivity in various chemical transformations and their metabolic fate in biological systems. chemrxiv.org

By analyzing the electronic and steric features of this compound, predictive models could identify which parts of the molecule are most susceptible to metabolic attack or chemical reaction. For example, the reactivity of the ester group towards hydrolysis or the potential for N-dealkylation of the sulfonamide could be predicted, guiding the design of more stable and effective derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl 2 Methylsulfonyl Amino Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure of ethyl 2-[(methylsulfonyl)amino]benzoate in solution. High-field NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

Predicted ¹H and ¹³C NMR Data for this compound

Atom/GroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Comments
NH~10.0 (broad singlet)-Acidic proton, shift is concentration and solvent dependent.
Aromatic CH (4 positions)7.2 - 8.1 (multiplets)115 - 140Complex splitting pattern due to ortho, meta, and para couplings.
Ester CH₂~4.4 (quartet)~61.5Coupled to the adjacent methyl group.
Ester CH₃~1.4 (triplet)~14.3Coupled to the adjacent methylene (B1212753) group.
Sulfonyl CH₃~3.1 (singlet)~40.0No proton coupling, appears as a sharp singlet.
Ester C=O-~167.0Quaternary carbon, no attached protons.
Aromatic C-NH-~140.0Quaternary carbon, deshielded by nitrogen.
Aromatic C-COOEt-~120.0Quaternary carbon.

To unambiguously assign these resonances and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu In the spectrum of this compound, COSY would show a critical correlation between the ethyl group's methylene protons (~4.4 ppm) and methyl protons (~1.4 ppm). It would also reveal the coupling network among the four protons on the aromatic ring, helping to assign their specific positions. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons to which they are attached (¹JCH coupling). sdsu.edu It is highly effective for assigning carbon signals. For instance, the HSQC spectrum would show a cross-peak connecting the sulfonyl methyl proton signal (~3.1 ppm) to its corresponding carbon signal (~40.0 ppm), and the ethyl group protons to their respective carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds, ²JCH and ³JCH), which is crucial for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations would be expected between:

The NH proton (~10.0 ppm) and the aromatic carbons ortho and para to it.

The ethyl methylene protons (~4.4 ppm) and the ester carbonyl carbon (~167.0 ppm).

Solid-State NMR (ssNMR) provides structural information on materials in their solid, crystalline form. This technique is particularly useful for studying polymorphism (the existence of multiple crystal forms) and for characterizing materials that are insoluble or degrade in solution. While specific solid-state NMR studies on this compound are not prominently documented, the technique could be used to probe differences in molecular packing and conformation between different crystalline forms, if they exist.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS is used to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental formula of the molecular ion. For this compound (C₁₀H₁₃NO₄S), the exact mass can be calculated.

Calculated Exact Mass for HRMS

IonFormulaCalculated Monoisotopic Mass (Da)
[M+H]⁺C₁₀H₁₄NO₄S⁺244.0638
[M+Na]⁺C₁₀H₁₃NNaO₄S⁺266.0457

Experimental measurement of a mass that matches one of these calculated values to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula. st-andrews.ac.uk

In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated adduct) is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a fingerprint that can confirm the compound's structure. The fragmentation of this compound is expected to follow logical pathways based on the cleavage of its ester and sulfonamide functionalities.

A plausible fragmentation pathway would involve initial losses characteristic of the ethyl benzoate (B1203000) and methylsulfonyl moieties. pharmacy180.comresearchgate.net

Plausible Fragmentation Pathways in MS/MS

Proposed Fragment Ion (m/z)Proposed Neutral LossFragment Structure/Identity
198C₂H₅O• (ethoxy radical)Loss of the ethoxy group from the ester.
165SO₂CH₃• (methanesulfonyl radical)Cleavage of the N-S bond to lose the sulfonyl group. This would yield the ethyl 2-aminobenzoate (B8764639) radical cation. libretexts.org
120SO₂CH₃• and C₂H₅O•Subsequent loss of the ethoxy group from the m/z 165 fragment, or loss of the methanesulfonyl group from the m/z 198 fragment.
79CH₃SO₂• (methylsulfonyl radical)The methylsulfonyl cation itself.

The identification of these specific fragments via MS/MS analysis provides definitive confirmation of the connectivity between the aromatic ring, the ester group, and the sulfonamide group.

X-ray Crystallography and Single-Crystal Diffraction

X-ray crystallography on a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

While a published crystal structure for this compound itself was not identified in the search, the crystallographic data for a closely related analog, ethyl 2-[(azidocarbonyl)amino]benzoate , illustrates the type of detailed information that would be obtained. researchgate.netresearchgate.net Analysis of such a structure would confirm the planarity of the benzene (B151609) ring, the conformation of the ethyl ester and methylsulfonyl groups relative to the ring, and reveal any intramolecular hydrogen bonding, such as between the sulfonamide N-H and the ester carbonyl oxygen.

Example Crystallographic Data for an Analogous Compound (Ethyl 2-[(azidocarbonyl)amino]benzoate) researchgate.net

ParameterValue
Chemical FormulaC₁₀H₁₀N₄O₃
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)9.330 (6)
b (Å)18.724 (4)
c (Å)13.484 (3)
β (°)102.898 (8)
Volume (ų)2296.3 (17)
Z (Molecules per unit cell)8

Note: This data is for a structurally related compound and serves to exemplify the results of a single-crystal X-ray diffraction experiment. researchgate.net

A crystallographic study of this compound would provide the ultimate confirmation of its molecular structure and offer insights into its solid-state packing and intermolecular forces.

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure, conformation, and intermolecular interactions of this compound. The vibrational spectrum is dictated by the molecule's functional groups, including the ester, the sulfonamide linkage, and the substituted benzene ring.

Detailed Research Findings:

The analysis of the vibrational spectra of this compound can be approached by considering the characteristic frequencies of its core components. Studies on related molecules such as ethyl 4-aminobenzoate (B8803810) (EAB) nih.gov, various aminobenzoic acids researchgate.netresearchgate.net, and ethyl methanesulfonate (B1217627) conicet.gov.ar offer significant insights.

The N-H stretching vibration of the secondary amine in the sulfonylamino group is expected to appear as a sharp band in the 3350-3250 cm⁻¹ region in the IR spectrum. The precise position of this band is sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding involving the N-H group and either the carbonyl oxygen of the ester or an oxygen of the sulfonyl group can lead to a broadening and red-shifting of this peak.

The sulfonyl group (SO₂) gives rise to two characteristic and strong stretching vibrations. Based on studies of methanesulfonates, the asymmetric (ν_as(SO₂)) and symmetric (ν_s(SO₂)) stretching modes are anticipated in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively conicet.gov.ar. These bands are typically strong in both IR and Raman spectra.

The carbonyl (C=O) stretching vibration of the ethyl ester group is one of the most intense bands in the IR spectrum and is expected around 1720-1680 cm⁻¹. Its frequency is influenced by the electronic effects of the substituents on the benzene ring and by conformational factors. The presence of the electron-donating amino group (via the sulfonyl bridge) in the ortho position can influence the electronic environment of the ester.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the in-plane and out-of-plane C-H bending vibrations appear at lower frequencies. The substitution pattern on the benzene ring (1,2-disubstituted) will determine the specific frequencies and intensities of the C-H out-of-plane bending modes, which are characteristic in the 850-750 cm⁻¹ region.

Conformational analysis of similar molecules, often aided by computational methods like Density Functional Theory (DFT), reveals that rotation around the C-N and C-S bonds can lead to different stable conformers nih.govmdpi.com. These conformers may co-exist in solution, leading to the appearance of multiple bands for certain vibrational modes. In the solid state, the molecule is likely to adopt a single, lowest-energy conformation, resulting in a more resolved spectrum conicet.gov.ar. The crystal structure of the closely related methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate shows a specific orientation of the methyl ester group relative to the aromatic ring, suggesting that packing forces play a significant role in the solid-state conformation nih.gov.

The table below provides a tentative assignment of the principal vibrational modes for this compound based on data from analogous compounds.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Region Notes
N-H Stretch 3350 - 3250 IR, Raman Position and shape are sensitive to hydrogen bonding.
Aromatic C-H Stretch 3100 - 3000 IR, Raman Multiple weak to medium bands.
Aliphatic C-H Stretch 2980 - 2850 IR, Raman Asymmetric and symmetric stretches of CH₃ and CH₂ groups.
C=O Stretch (Ester) 1720 - 1680 IR (strong), Raman (medium) Sensitive to conjugation and conformation.
C=C Aromatic Ring Stretch 1600 - 1450 IR, Raman Multiple bands of varying intensity.
SO₂ Asymmetric Stretch 1350 - 1300 IR (strong), Raman (strong) Characteristic of the sulfonyl group.
SO₂ Symmetric Stretch 1160 - 1140 IR (strong), Raman (strong) Characteristic of the sulfonyl group.
C-O Stretch (Ester) 1300 - 1100 IR, Raman Two bands are expected due to asymmetric and symmetric stretching.
C-N Stretch 1300 - 1200 IR, Raman Can be coupled with other vibrations.
S-N Stretch 900 - 850 IR, Raman

Advanced Spectroscopic Analyses for Thin Film or Material Applications

While specific research on the application of this compound in thin films or advanced materials is not widely published, the structural motifs present in the molecule suggest potential areas for such investigations. Advanced spectroscopic techniques would be crucial in characterizing thin films of this compound.

Detailed Research Findings:

The formation of thin films from organic molecules is an active area of research for applications in electronics and sensor technology. Studies on related aminobenzoic acid derivatives have shown their ability to form self-assembled layers on surfaces like indium tin oxide (ITO) researchgate.net. Although this particular study utilized X-ray Photoelectron Spectroscopy (XPS) to determine film thickness, vibrational techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy or grazing angle IR spectroscopy could provide complementary information on the molecular orientation and integrity within the film.

For instance, in a thin film of this compound, the orientation of the molecules relative to the substrate could be probed. By analyzing the intensity of vibrational modes with well-defined transition dipole moments (e.g., the C=O stretch or the SO₂ stretches), one could determine if the molecules are oriented in a specific manner upon deposition.

Furthermore, the intermolecular interactions, particularly hydrogen bonding via the N-H group, would play a critical role in the packing and morphology of the thin film. Spectroscopic analysis could reveal the extent and nature of these interactions, which in turn influence the material's properties. The investigation of thin film growth of other complex organic molecules has demonstrated the power of combining microscopy with spectroscopic techniques to understand the formation from a seeding layer to a bulk film rsc.org.

Should this compound be incorporated into a polymer or composite material, vibrational spectroscopy could be used to study the distribution of the molecule within the matrix and its interactions with the host material. Any shifts in the characteristic vibrational frequencies would provide evidence of these interactions.

The table below outlines potential advanced spectroscopic applications and the type of information that could be gleaned.

Table 2: Potential Advanced Spectroscopic Analyses for Material Applications

Technique Application Information Obtained
Attenuated Total Reflectance-FTIR (ATR-FTIR) Surface analysis of thin films Molecular composition, orientation, and intermolecular interactions at the surface.
Grazing Angle Reflection-Absorption IR Spectroscopy (RAIRS) Analysis of monolayers and ultrathin films on metallic substrates High sensitivity to molecular orientation and chemical bonding at the interface.
Tip-Enhanced Raman Spectroscopy (TERS) Nanoscale chemical imaging of thin films High-resolution spatial mapping of chemical composition and molecular orientation.

Chemical Reactivity and Derivatization of Ethyl 2 Methylsulfonyl Amino Benzoate

Reactions at the Ester Moiety

The ethyl ester group is a primary site for chemical modification, allowing for transformations into carboxylic acids, other esters, amides, and alcohols.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester of ethyl 2-[(methylsulfonyl)amino]benzoate can be hydrolyzed to the corresponding carboxylic acid, 2-[(methylsulfonyl)amino]benzoic acid, under either acidic or basic conditions. Base-promoted hydrolysis, also known as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521). libretexts.orgorgsyn.org The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. libretexts.org This process is generally irreversible as the final product is a carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the final carboxylic acid. nih.gov Studies on similar methyl benzoates show that hydrolysis can be achieved effectively in high-temperature water (250–300 °C) or in slightly alkaline solutions (2% KOH) at high temperatures, even for sterically hindered esters. mdpi.com The kinetics of hydrolysis for the related compound ethyl 2-(aminosulfonyl)benzoate have been shown to be dependent on both pH and temperature. acs.org

Transesterification: This process allows for the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. chem-station.com The reaction is an equilibrium process where the alcohol reactant replaces the original ethyl group of the ester. To drive the reaction to completion, it is common to use a large excess of the new alcohol or to remove the ethanol (B145695) byproduct as it forms. chem-station.com Both acid and base catalysts can be employed for transesterification. Important parameters influencing the reaction include the molar ratio of the alcohol to the ester, temperature, and the catalyst used. researchgate.net For aminobenzoate esters, transesterification is a viable method for producing various derivatives. chem-station.com

Amidation and Reduction of the Ester Group

Amidation: The ester group can be converted into an amide through a reaction known as aminolysis. This involves reacting this compound with ammonia, a primary amine, or a secondary amine. libretexts.org The reaction mechanism is analogous to base-promoted hydrolysis, with the amine acting as the nucleophile. libretexts.org Research on the amidation of methyl benzoate (B1203000) has demonstrated that heterogeneous catalysts, such as niobium pentoxide (Nb₂O₅), can effectively facilitate the reaction between esters and amines under solvent-free conditions, offering high yields and reusability of the catalyst. researchgate.net Lewis acid catalysts have also been employed for the chemoselective amidation of unprotected amino acids, highlighting a method that could be applicable to the aminolysis of this substrate. wikipedia.org

Reactions at the Sulfonamide Moiety

The sulfonamide group offers reaction sites at both the nitrogen and the sulfur atom, allowing for alkylation, acylation, and cleavage.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The sulfonamide proton is acidic and can be removed by a suitable base to form a sulfonamide anion. This anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides, in an N-alkylation reaction. An experimental study on the closely related methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate demonstrated that N-methylation can be achieved by treating the sulfonamide with sodium hydride (NaH) in dimethylformamide (DMF) to form the anion, followed by the addition of an alkylating agent. nih.gov This creates a tertiary sulfonamide. PubChem entries for N-ethyl and N-pentyl derivatives of the title compound further support the feasibility of this reaction. nih.govresearchgate.net

N-Acylation: The sulfonamide nitrogen can also be acylated to form an N-acylsulfonamide, also known as a sulfonimide. This transformation typically involves reacting the sulfonamide with an acylating agent like an acyl chloride or an anhydride (B1165640) in the presence of a base. The direct acylation of sulfonamides using esters has been achieved using titanium(IV) chloride as a promoter. researchgate.net The existence of compounds such as ethyl 2-[[2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetyl]amino]benzoate illustrates the formation of more complex N-acyl derivatives. rsc.org

Reaction TypeReagents & ConditionsProduct TypeReference
N-Methylation1. NaH, DMF 2. Methyl IodideEthyl 2-[methyl(methylsulfonyl)amino]benzoate nih.gov
N-AcylationAcyl chloride, Base (e.g., Pyridine)Ethyl 2-[acyl(methylsulfonyl)amino]benzoate researchgate.net

Sulfonamide Cleavage and Functionalization

The nitrogen-sulfur (N-S) bond of the sulfonamide is notably stable but can be cleaved under specific, often harsh, conditions to regenerate the parent amine, ethyl 2-aminobenzoate (B8764639) (ethyl anthranilate). chem-station.comresearchgate.net This deprotection is a key reaction in multi-step synthesis where the sulfonamide group is used as a protecting group for the amine. chem-station.com

Several methods for the cleavage of aryl sulfonamides have been developed:

Acidic Cleavage: Strong acidic conditions, such as using 40% sulfuric acid in acetic acid or trifluoromethanesulfonic acid (TfOH), can effect the cleavage of N-arylsulfonamides. researchgate.netrsc.org The method using TfOH was found to be efficient for neutral or electron-deficient N-arylsulfonamides. researchgate.net

Reductive Cleavage: The N-S bond can be cleaved using reducing agents. Reagents like magnesium in methanol (B129727) (Mg/MeOH) or samarium(II) iodide (SmI₂) are effective under mild conditions. chem-station.com

Other Methods: Electrochemical methods have been developed for the selective cleavage of related sulfonimides to sulfonamides. acs.org Additionally, visible light-mediated N–S bond cleavage has been reported for N-acylsulfonamides, leading to functionalization via a sulfonyl radical. rsc.org Ceria nanostructures have also been shown to catalyze the hydrolytic cleavage of sulfonamide drugs at the S-N, C-N, and C-S bonds. nih.gov

Cleavage MethodReagents & ConditionsKey FeatureReference
Acidic HydrolysisTfOH or H₂SO₄/AcOHEffective for electron-neutral/deficient aryl sulfonamides. researchgate.netrsc.org
Reductive CleavageMg/MeOH or SmI₂Mild conditions suitable for sensitive substrates. chem-station.com
Photochemical CleavageVisible light (for N-acyl derivatives)Catalyst-free N-S bond activation. rsc.org
Catalytic HydrolysisCeO₂ nanostructuresCleavage under ambient conditions without pH adjustment. nih.gov

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (SEAr) reactions, such as halogenation, nitration, and sulfonation. wikipedia.orgyoutube.com The position of substitution is directed by the two existing substituents: the ethyl ester (-COOEt) at C1 and the methylsulfonylamino (-NHSO₂Me) group at C2.

Directing Effects:

The ethyl ester group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (C5). wikipedia.org

Given the ortho relationship of the two deactivating groups, predicting the outcome of an electrophilic substitution is challenging. The C4 and C5 positions are the most likely sites for substitution. The C4 position is para to the ester group's meta direction and ortho to the sulfonamide's ortho direction. The C5 position is meta to the ester and meta to the sulfonamide. The position para to the sulfonamido group (C5) is often favored in similar systems. The synthesis of related compounds, such as methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate, has been achieved, although in that case, the bromine was introduced to the ring prior to the formation of the sulfonamide. nih.gov Direct functionalization of the fully formed molecule may require carefully optimized conditions to achieve good regioselectivity and avoid side reactions. nih.gov

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is substituted with two groups: an ethyl ester (-COOEt) at the C1 position and a methylsulfonylamino (-NHSO₂CH₃) group at the C2 position. The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions on this molecule is determined by the directing effects of these substituents.

Conversely, the ethyl ester group is a meta-directing and deactivating group. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects (-I and -M effects).

When both groups are present on the ring, their directing effects are combined. The possible positions for electrophilic attack are C3, C4, C5, and C6. The directing effects of the substituents are summarized in the table below.

PositionEffect of -NHSO₂CH₃ (ortho, para-director)Effect of -COOEt (meta-director)Overall Likelihood of Substitution
C3ortho to -NHSO₂CH₃ (favored)ortho to -COOEt (disfavored)Possible
C4para to -NHSO₂CH₃ (favored)meta to -COOEt (favored)Most Likely
C5meta to -NHSO₂CH₃ (disfavored)para to -COOEt (disfavored)Least Likely
C6ortho to -NHSO₂CH₃ (favored), but sterically hinderedortho to -COOEt (disfavored)Less Likely

Based on the combined electronic effects, the C4 position is the most likely site for electrophilic attack, as it is para to the ortho, para-directing methylsulfonylamino group and meta to the meta-directing ethyl ester group. Substitution at the C3 and C6 positions is also possible but may be less favored. The C5 position is electronically disfavored by both groups. Steric hindrance from the adjacent substituents may also influence the regioselectivity, particularly at the C3 and C6 positions.

Metal-Catalyzed Cross-Coupling Reactions

This compound and its derivatives are potential substrates for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: While there are no direct reports of Suzuki-Miyaura coupling on this compound itself, related N-acylated anthranilic acid derivatives have been successfully employed in such reactions. For this to occur, the aromatic ring would first need to be functionalized with a suitable leaving group, such as a halide or a triflate. For instance, if a bromo or iodo substituent were introduced at the C4 or C5 position of the benzene ring, a subsequent Suzuki-Miyaura coupling with a boronic acid could be envisioned to introduce a new aryl or vinyl group.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. Similar to the Suzuki-Miyaura coupling, this would require prior halogenation of the aromatic ring of this compound. The electronic nature of the substituents on the ring could influence the efficiency of the palladium-catalyzed reaction.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. It is conceivable that a halogenated derivative of this compound could undergo this reaction to introduce a new amino group onto the aromatic ring. Additionally, the N-H bond of the methylsulfonylamino group itself could potentially participate in coupling reactions, although this is less common for sulfonamides compared to simple amines. Research on N-substituted anthranilates has shown successful Buchwald-Hartwig amination, suggesting the feasibility for this class of compounds. semanticscholar.org

Nickel-Catalyzed Cross-Coupling: Recent advances have demonstrated the utility of nickel catalysts for the cross-coupling of sulfonamides with (hetero)aryl chlorides. nih.gov This suggests that the N-H bond of the methylsulfonylamino group in this compound could potentially be a site for nickel-catalyzed C-N bond formation with suitable aryl electrophiles.

Design and Synthesis of Novel Derivatives of this compound

This compound serves as a valuable starting material for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds with potential biological activity.

One of the most common applications of anthranilic acid derivatives is in the synthesis of quinazolinones. researchgate.netresearchgate.net By reacting this compound with a suitable reagent, such as an acid chloride or an amide, followed by cyclization, it is possible to construct the quinazolinone core. The methylsulfonyl group would remain as a substituent on the resulting heterocyclic system, potentially influencing its biological properties. For example, the reaction of methyl anthranilate with propionyl chloride, followed by treatment with hydrazine, has been used to synthesize 3-amino-2-ethylquinazolin-4(3H)-one. researchgate.net A similar strategy could be applied to this compound.

Furthermore, the amino group, after potential deprotection of the sulfonyl group, or the ester functionality can be modified to create a diverse range of derivatives. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The amino group, if unmasked, can be acylated, alkylated, or used in the formation of other heterocyclic rings like benzodiazepines. nih.gov A study has reported the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e] researchgate.netdiazepin-2-ylamino)benzoate starting from ethyl anthranilate, showcasing the utility of anthranilate derivatives in building complex heterocyclic systems. nih.gov

The reactivity of the aromatic ring towards electrophilic substitution, as discussed in section 6.3.1, also provides a pathway for introducing new functional groups, which can then be further elaborated. For example, nitration followed by reduction would yield an amino derivative, which could then be used in diazotization reactions or as a nucleophile in various bond-forming reactions.

Applications of Ethyl 2 Methylsulfonyl Amino Benzoate in Advanced Chemical Research

Use in Synthetic Methodology Development

It is important to note that the absence of published data does not necessarily preclude the potential of ethyl 2-[(methylsulfonyl)amino]benzoate in these applications. It may be a subject of ongoing or future research that has not yet been disseminated in publicly available literature.

As a Chiral Auxiliary or Building Block

The potential for this compound to serve as a chiral auxiliary or a chiral building block in asymmetric synthesis is an area ripe for investigation. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For this compound to function in this capacity, it would first need to be resolved into its individual enantiomers or synthesized in an enantiomerically pure form.

Once obtained in a single enantiomeric form, its utility could be explored in various asymmetric transformations. The presence of the sulfonamide and ester functionalities provides handles for the attachment of prochiral substrates. For instance, the amine of the sulfonamide could be deprotonated and the resulting anion could be used to append an acyl group, creating a chiral N-acylsulfonamide. The steric bulk and electronic properties of the methylsulfonyl group and the ethyl benzoate (B1203000) moiety could then influence the facial selectivity of reactions at the appended acyl group, such as enolate alkylation or aldol reactions.

Table 1: Potential Chiral Auxiliary Applications of Enantiopure this compound

Reaction TypeProposed Role of this compoundExpected Outcome
Asymmetric AlkylationThe chiral backbone to direct the approach of an electrophile to a prochiral enolate.Enantiomerically enriched α-substituted carboxylic acid derivatives after cleavage.
Asymmetric Aldol ReactionTo control the stereoselective formation of new chiral centers during the reaction of an enolate with an aldehyde.Diastereomerically and enantiomerically enriched β-hydroxy carbonyl compounds.
Asymmetric Diels-Alder ReactionAs a chiral dienophile, where the stereochemical outcome is directed by the chiral scaffold.Enantiomerically enriched cyclic compounds.

As a chiral building block, enantiomerically pure this compound could be incorporated into larger molecules where its inherent chirality is a desired feature of the final product. This is common in the synthesis of pharmaceuticals and natural products.

Development of New Synthetic Transformations

The unique arrangement of functional groups in this compound suggests its potential as a substrate in the development of novel synthetic transformations. The ortho-relationship of the sulfonamide and the ethyl ester on the benzene (B151609) ring could facilitate unique cyclization reactions.

For example, under specific reaction conditions, intramolecular reactions could be explored. Deprotonation of the sulfonamide nitrogen followed by an intramolecular attack on the ester carbonyl could potentially lead to the formation of a six-membered heterocyclic ring, a benzothiazinone derivative. The conditions for such a transformation, including the choice of base and solvent, would need to be systematically investigated.

Furthermore, the aromatic ring itself is a platform for various transformations. The directing effects of the sulfonamide and ester groups could be exploited in electrophilic aromatic substitution reactions to synthesize novel substituted anthranilic acid derivatives. The development of new catalytic methods for the functionalization of the C-H bonds on the aromatic ring in the presence of the existing functionalities would also be a valuable area of research.

Table 2: Hypothetical Synthetic Transformations Involving this compound

Reaction TypeReagents and ConditionsPotential Product
Intramolecular CyclizationStrong, non-nucleophilic base (e.g., NaH, KHMDS) in an aprotic solvent.Substituted 1,2,3-benzothiazin-4-one derivatives.
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, HNO₃) with a Lewis or Brønsted acid catalyst.Regioselectively substituted this compound derivatives.
Transition-Metal Catalyzed C-H FunctionalizationA transition metal catalyst (e.g., Pd, Rh, Ru) with an appropriate directing group strategy.C-H functionalized derivatives for further elaboration.

Analytical Method Development for Research Purity and Quantification

To support any synthetic studies, the development of robust analytical methods for determining the purity and concentration of this compound is crucial. A combination of chromatographic and spectroscopic techniques would be necessary for its full characterization and quality control.

For purity assessment, High-Performance Liquid Chromatography (HPLC) would be the method of choice. A reversed-phase HPLC method, likely using a C18 column, could be developed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent such as acetonitrile or methanol (B129727). The optimal mobile phase composition, flow rate, and column temperature would need to be determined through systematic method development. Detection would most likely be achieved using a UV detector, set to a wavelength where the compound exhibits maximum absorbance, which is expected to be in the UV region due to the presence of the benzene ring.

Quantification of this compound in various matrices could also be achieved using a validated HPLC method with an external or internal standard for calibration. For structural confirmation and identification of potential impurities, spectroscopic methods are indispensable.

Table 3: Proposed Analytical Methods for this compound

Analytical TechniquePurposeExpected Key Data
High-Performance Liquid Chromatography (HPLC)Purity determination and quantification.Retention time, peak area, and percentage purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)Structural elucidation and confirmation.Chemical shifts, coupling constants, and integration of protons; chemical shifts of carbon atoms.
Mass Spectrometry (MS)Molecular weight determination and fragmentation analysis.Molecular ion peak (M+) and characteristic fragment ions.
Infrared (IR) SpectroscopyIdentification of functional groups.Characteristic absorption bands for N-H, S=O, C=O, and C-O bonds.

Biochemical and Mechanistic Investigations of Ethyl 2 Methylsulfonyl Amino Benzoate in Vitro Focus

Enzyme Inhibition and Modulation Studies (In vitro, mechanistic)

There is currently no publicly available research detailing the enzyme inhibition or modulation properties of ethyl 2-[(methylsulfonyl)amino]benzoate.

Identification of Specific Enzyme Targets and Interaction Mechanisms

Scientific literature does not identify any specific enzyme targets for this compound. Consequently, there is no information on its mechanisms of interaction with any enzymatic systems.

Kinetic Analysis of Enzyme-Compound Interactions

Due to the absence of identified enzyme targets, no kinetic analysis of the interaction between this compound and any enzyme has been reported.

Molecular Interactions with Biological Macromolecules (In vitro)

There is a lack of published studies on the molecular interactions between this compound and biological macromolecules.

Binding Affinity and Specificity Studies

No data is available in the scientific literature regarding the binding affinity or specificity of this compound to any biological macromolecules.

Conformational Changes Induced by Compound Binding

As there are no studies on its binding to macromolecules, there is no information on any conformational changes that may be induced by this compound.

Cellular Uptake and Intracellular Localization Studies (In vitro cell lines)

Research on the cellular uptake and intracellular localization of this compound in in vitro cell lines has not been published.

In Vitro Research on this compound Remains Undisclosed

Despite interest in the broader class of sulfonamide-containing compounds for their potential biological activities, specific in vitro biochemical and mechanistic studies on this compound are not publicly available in the current scientific literature.

A thorough review of existing research databases and scientific publications reveals a significant gap in the understanding of the specific molecular interactions and pathways of this compound. While studies on structurally related benzoate (B1203000) and sulfonamide derivatives exist, direct experimental data elucidating the mechanistic pathway of the titular compound in a non-phenomenological, in vitro context is absent.

Consequently, detailed research findings and data tables, which are crucial for understanding the compound's biochemical effects at a molecular level, could not be compiled for this article. The elucidation of a compound's mechanism of action typically involves a series of targeted in vitro assays, such as enzyme inhibition studies, receptor binding assays, and analysis of its effects on specific cellular signaling pathways. The absence of such published data for this compound means that its direct molecular targets and the cascade of events it may trigger within a biological system remain speculative.

Further research, including targeted in vitro screening and detailed mechanistic studies, would be required to characterize the biochemical profile of this compound and to understand its potential biological effects.

Environmental Fate and Degradation Studies of Ethyl 2 Methylsulfonyl Amino Benzoate

Photodegradation Pathways and Kinetics

The photodegradation of ethyl 2-[(methylsulfonyl)amino]benzoate in the environment is influenced by sunlight. While specific studies on this exact compound are limited, research on related sulfonamides provides insight into potential degradation pathways. The photolytic cleavage of the sulfonamide bond is a recognized degradation route for this class of compounds when exposed to ultraviolet radiation. nih.gov This process can be initiated by direct absorption of light or through indirect mechanisms involving photosensitizers present in the aquatic environment.

Key photodegradation pathways for sulfonamides often involve the cleavage of the S-N bond and extrusion of sulfur dioxide (SO2). nih.gov For aryl sulfonamides, intramolecular electron or hydrogen transfer can promote the cleavage of the sulfonamide bond, leading to the formation of various transformation products. rsc.org The kinetics of photodegradation are influenced by environmental conditions such as pH and the presence of natural substances like humic acids, which can act as photosensitizers or inhibit degradation by absorbing light. mdpi.com

Advanced oxidation processes (AOPs), such as UV irradiation combined with persulfate, have been shown to enhance the degradation of sulfonamides in water, achieving removal efficiencies of over 90% for some compounds. mdpi.com Similarly, UV/TiO2 systems can effectively degrade sulfonamides, with the reaction rates being pH-dependent. iwaponline.com Direct photolysis by UV irradiation can degrade sulfonamides into intermediates, though it may not lead to complete mineralization. iwaponline.com

Table 1: Factors Influencing Photodegradation of Structurally Similar Sulfonamides

FactorEffect on DegradationReference
pH Degradation rates are often pH-dependent, with optimal degradation observed at specific pH values for different sulfonamides. iwaponline.comacs.org iwaponline.comacs.org
Photosensitizers Natural organic matter, such as humic acids, can act as photosensitizers, potentially accelerating photodegradation. mdpi.com mdpi.com
Advanced Oxidation Processes (AOPs) Combination with persulfate or TiO2 under UV irradiation significantly enhances degradation rates. mdpi.comiwaponline.com mdpi.comiwaponline.com
Wavelength of Light Photolytic cleavage of the sulfonamide bond is typically induced by UV radiation, with wavelengths below 3000 angstroms being effective. nih.gov nih.gov

Biodegradation Mechanisms in Environmental Matrices

The biodegradation of this compound in soil and water is a key process determining its environmental persistence. The rate and extent of biodegradation depend on the microbial communities present and the environmental conditions. For many sulfonamides, biodegradation can be a slow process. epa.gov

Studies on similar compounds have shown that aerobic degradation is generally faster than anaerobic degradation. epa.gov The presence of other organic carbon sources can sometimes enhance the biodegradation of pharmaceutical compounds through co-metabolism. mdpi.com However, some sulfonamides have been found to be practically non-biodegradable under certain experimental conditions. mdpi.com For instance, in one study, the concentration of sulfadiazine in the presence of activated sludge decreased by only 15% over 28 days, while sulfamethoxazole was reduced by 66% under the same conditions, suggesting significant variability in biodegradability among sulfonamides. mdpi.com

The initial steps in the biodegradation of sulfonamides can involve hydroxylation and acetylation reactions. researchgate.net Another common pathway is the cleavage of the sulfonamide bridge, leading to the formation of metabolites such as aniline (B41778) and sulfanilic acid. researchgate.net Pre-treatment of water containing sulfonamides with photocatalysis has been shown to produce intermediates that are more amenable to subsequent biodegradation. mdpi.com

Hydrolysis and Chemical Stability in Aquatic and Soil Systems

The chemical stability of this compound, particularly its susceptibility to hydrolysis, is a critical factor in its environmental fate. Hydrolysis of the ester group and potential cyclization are important degradation pathways.

A study on the structurally similar compound, ethyl 2-(aminosulfonyl)benzoate, provides valuable insights into these processes. The cyclization of ethyl 2-(aminosulfonyl)benzoate to form saccharin (B28170) was found to be acid-catalyzed and follows pseudo-first-order kinetics. nih.gov The rate of this reaction increases with both temperature and pH. nih.gov The observed rate constant (k_obs) for this reaction is described by the equation: k_obs = k1 [OH-] = [(2.52 +/- 0.9) x 10^16 exp(-20.2 +/- 1 kcal/mol/RT) s^-1][OH-]. nih.gov This indicates that under alkaline conditions, the hydrolysis and cyclization can be significant degradation pathways.

The hydrolysis of the ester functional group is another important abiotic degradation process. Studies on various ethyl benzoates have shown that the rate of hydrolysis is influenced by substituents on the benzene (B151609) ring and the pH of the solution. nih.gov For instance, the half-life for the base-catalyzed hydrolysis of ethyl benzoate (B1203000) has been reported to be around 14-15 minutes under specific laboratory conditions. nih.gov

Table 2: Kinetic Data for the Hydrolysis and Cyclization of Ethyl 2-(aminosulfonyl)benzoate

ParameterValue/ObservationReference
Reaction Order Pseudo-first-order nih.gov
pH Dependence Rate increases with increasing pH (acid-catalyzed) nih.gov
Temperature Dependence Rate increases with increasing temperature nih.gov
Rate Constant Equation k_obs = k1 [OH-] = [(2.52 +/- 0.9) x 10^16 exp(-20.2 +/- 1 kcal/mol/RT) s^-1][OH-] nih.gov

Environmental Monitoring and Analytical Techniques (Research-oriented)

The detection and quantification of this compound in environmental matrices such as water and soil require sensitive and specific analytical methods. Due to the low concentrations at which this compound may be present, sophisticated analytical instrumentation is typically necessary.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques used for the analysis of sulfonamides and related compounds in environmental samples. csbsju.edunih.gov These separation techniques are often coupled with mass spectrometry (MS) for definitive identification and quantification.

For the analysis of pharmaceuticals in aqueous samples, a pre-concentration step, such as solid-phase extraction (SPE), is often employed to isolate the target analyte from the complex matrix and enhance detection limits. csbsju.edu Derivatization may also be necessary, particularly for GC-MS analysis, to improve the volatility and thermal stability of the analyte. csbsju.edu

While specific methods for this compound are not widely documented in the literature, established methods for other sulfonamides and benzoate esters can be adapted. Method development and validation would be required to ensure accuracy and precision for the specific analyte and sample matrices of interest. epa.govclu-in.org

Table 3: Common Analytical Techniques for Related Compounds in Environmental Samples

TechniqueDetectorSample PreparationApplicationReference
HPLC UV, MS, MS/MSSolid-Phase Extraction (SPE)Aqueous samples csbsju.edu
GC MS, FIDSPE, DerivatizationAqueous and soil samples csbsju.edunih.gov

Future Research Directions and Emerging Paradigms for Ethyl 2 Methylsulfonyl Amino Benzoate

Exploration of Uncharted Synthetic Avenues and Derivatization Strategies

The development of novel and efficient synthetic routes to ethyl 2-[(methylsulfonyl)amino]benzoate and its derivatives is fundamental to unlocking its full potential. While classical methods for the synthesis of N-sulfonylated amino esters exist, emerging strategies in organic synthesis offer exciting prospects for innovation.

One such avenue is the application of modern catalytic systems. For instance, iridium(III)-catalyzed ortho-C-H amidation of benzoic acids has been successfully employed for the synthesis of N-sulfonyl anthranilic acids nih.gov. Adapting such C-H activation strategies could provide a more direct and atom-economical route to the target compound and its analogs, bypassing traditional multi-step sequences.

Furthermore, the exploration of polymer-supported synthesis presents a powerful strategy for generating libraries of derivatives nih.govsemanticscholar.org. By immobilizing a suitable precursor on a solid support, a wide array of structural modifications could be systematically introduced. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies. Methodologies such as Buchwald-Hartwig amination and reductive amination have proven effective in this context for creating diverse N-substituted anthranilates nih.govsemanticscholar.org.

Future derivatization strategies could focus on several key positions of the molecule to modulate its physicochemical and biological properties:

Modification of the Ethyl Ester: Hydrolysis to the corresponding carboxylic acid, followed by amidation to form a diverse range of amides.

Substitution on the Aromatic Ring: Introduction of various functional groups on the benzene (B151609) ring to influence electronic properties and potential interactions with biological targets.

Variation of the Sulfonyl Group: Replacement of the methyl group with other alkyl or aryl moieties to fine-tune steric and electronic parameters.

Overcoming challenges associated with the synthesis of sterically hindered α,α-disubstituted α-amino acids could also inform the development of more complex derivatives nih.gov.

Synthetic Strategy Potential Advantages Relevant Analogs
C-H AmidationAtom economy, direct functionalizationN-sulfonyl anthranilic acids
Polymer-Supported SynthesisHigh-throughput derivatization, ease of purificationN-substituted anthranilates
Buchwald-Hartwig AminationBroad substrate scope for N-arylationN-arylated 3-hydroxyquinolin-4(1H)-ones

Discovery of Novel Applications in Niche Chemical Fields

The structural similarity of this compound to known bioactive molecules suggests its potential utility in various niche chemical fields, particularly in medicinal chemistry and chemical biology. Anthranilic acid and sulfonamide derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties nih.govnih.govmdpi.comekb.eg.

A significant area of opportunity lies in the development of novel therapeutic agents. For example, N-sulfonyl anthranilic acids have been evaluated as anti-inflammatory agents nih.gov. Derivatives of anthranilic acid have also shown promise as inhibitors of P-glycoprotein, which is implicated in multidrug resistance in cancer nih.gov. Furthermore, the sulfonamide moiety is a key pharmacophore in a multitude of drugs, including carbonic anhydrase inhibitors and antibacterial agents nih.govresearchgate.netresearcher.life. The combination of these two pharmacophores in this compound makes it an intriguing candidate for screening against a variety of biological targets.

Niche applications could also be found in the field of agrochemicals, as some sulfonamide-containing compounds have been investigated for their effects on plant immunity nih.gov. The development of derivatives could lead to new classes of plant protectants.

Potential Application Area Observed Activity in Analogs References
Anti-inflammatory AgentsInhibition of IL-1β and COX-2 nih.gov
Anticancer AgentsCytotoxicity against various cancer cell lines nih.govnih.gov
Antimicrobial AgentsAntifungal and antibacterial activity nih.govnih.gov
Carbonic Anhydrase InhibitorsInhibition of various carbonic anhydrase isoforms researchgate.netresearcher.life
CNS-Acting AgentsPotential for treating central nervous system diseases nih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery. For a compound like this compound, where experimental data may be sparse, these computational tools offer a powerful approach to predict properties and guide research efforts.

ML models, trained on large datasets of known molecules, can predict a wide range of properties for novel compounds, including their physicochemical characteristics, biological activity, and potential toxicity nih.govnih.govresearchgate.net. By representing the structure of this compound and its potential derivatives as molecular fingerprints, it is possible to forecast their properties with increasing accuracy, thereby prioritizing synthetic efforts nih.gov.

Furthermore, ML can be applied to predict the outcomes of chemical reactions, optimizing synthetic routes to the target compound and its derivatives nih.gov. This can lead to higher yields, reduced costs, and more sustainable chemical processes.

Interdisciplinary Collaborations and Translational Research Opportunities

The multifaceted potential of this compound necessitates a collaborative, interdisciplinary approach to its research. The journey from a chemical entity to a functional molecule with real-world applications requires the combined expertise of scientists from various fields.

Translational research opportunities are particularly evident in the context of drug discovery. Collaborations between synthetic organic chemists, who can design and create novel derivatives, and biologists and pharmacologists, who can evaluate their efficacy and mechanism of action in cellular and animal models, will be crucial. The broad biological activities of sulfonamides and anthranilates suggest potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions nih.govnih.govnih.govnih.gov.

The integration of computational science is another key area for interdisciplinary synergy. Collaborations with data scientists and computational chemists can leverage AI and ML to guide the design of new derivatives and to understand the molecular basis of their activity through techniques like molecular docking nih.govresearchgate.net. This synergy between "wet lab" experimentation and "dry lab" computation can create a more efficient and effective research pipeline.

Addressing Challenges and Identifying Key Research Gaps

The most significant research gap for this compound is the current lack of dedicated studies on its synthesis, properties, and potential applications. Therefore, foundational research is a primary challenge to be addressed. This includes the development of robust and scalable synthetic methods and a thorough characterization of its physicochemical properties.

A key challenge in the broader field of sulfonamide-based drug discovery is the development of compounds with high selectivity for their intended biological target, thereby minimizing off-target effects. Future research on derivatives of this compound should prioritize assays that assess selectivity against a panel of related targets.

Another challenge lies in overcoming drug resistance, a persistent problem in both oncology and infectious disease nih.gov. The design of novel sulfonamide derivatives that can circumvent known resistance mechanisms is a critical area of research.

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-[(methylsulfonyl)amino]benzoate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of ethyl 2-aminobenzoate derivatives. A two-step process involves:

Sulfonation : Reacting 2-aminobenzoate esters with methylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions.

Esterification : If starting from carboxylic acid precursors, esterification with ethanol is performed using acid catalysis.
Optimization focuses on solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride). Purity is verified via TLC and recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^{13}C NMR identify the methylsulfonyl group (singlet at ~3.0 ppm for 1H^1H) and ester carbonyl (δ ~165–170 ppm for 13C^{13}C).
  • IR : Stretching vibrations for sulfonamide (1320–1160 cm1^{-1}) and ester carbonyl (~1720 cm1^{-1}).
  • X-ray crystallography : Resolves conformational details (e.g., torsion angles between the benzoate and sulfonamide groups), as demonstrated in analogous sulfonamide derivatives .

Q. How does the reactivity of this compound compare to other sulfonamide-containing esters?

  • Methodological Answer : The methylsulfonyl group enhances electrophilicity at the sulfonamide nitrogen, making it susceptible to nucleophilic substitution. Key reactions include:
  • Hydrolysis : Acidic/basic conditions cleave the ester to 2-[(methylsulfonyl)amino]benzoic acid.
  • Reduction : LiAlH4_4 reduces the ester to a primary alcohol while preserving the sulfonamide.
    Comparative studies with ethyl 4-amino-2-sulfanylbenzoate show slower reaction rates due to the electron-withdrawing sulfonyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from assay conditions or impurities. Solutions include:
  • Purity validation : HPLC-MS to confirm >95% purity.
  • Dose-response curves : Test across concentrations (1 nM–100 µM) to identify false negatives/positives.
  • Structural analogs : Compare with methyl 2-(N-ethylmethanesulfonamido)benzoate to isolate substituent effects .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to model binding to enzymes (e.g., carbonic anhydrase) via sulfonamide-Zn2+^{2+} coordination.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. What experimental designs optimize the compound’s pharmacokinetic properties for therapeutic applications?

  • Methodological Answer :
  • LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce lipophilicity while retaining sulfonamide bioactivity.
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) and design prodrugs.
  • Plasma protein binding : Equilibrium dialysis to quantify unbound fraction, critical for dose calibration .

Critical Analysis of Evidence

  • Contradictions : highlights broad bioactivity, while notes regulatory restrictions. This underscores the need for rigorous preclinical validation.
  • Gaps : Limited data on long-term stability and photodegradation pathways require further study.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.